molecular formula C20H18N2O2 B11983814 N'-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide CAS No. 302908-75-4

N'-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide

Cat. No.: B11983814
CAS No.: 302908-75-4
M. Wt: 318.4 g/mol
InChI Key: ZNBHKGHSVKJTRD-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a naphthyloxyacetyl moiety and a 4-methylbenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and 2-(2-naphthyloxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

N’-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-chlorobenzylidene)-2-(2-naphthyloxy)acetohydrazide: Similar structure with a chlorine atom instead of a methyl group.

    N’-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide: Similar structure with a methoxy group instead of a methyl group.

    N’-(4-nitrobenzylidene)-2-(2-naphthyloxy)acetohydrazide: Similar structure with a nitro group instead of a methyl group.

Uniqueness

N’-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide is unique due to the presence of the 4-methylbenzylidene group, which may impart distinct chemical and biological properties compared to its analogs

Properties

CAS No.

302908-75-4

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C20H18N2O2/c1-15-6-8-16(9-7-15)13-21-22-20(23)14-24-19-11-10-17-4-2-3-5-18(17)12-19/h2-13H,14H2,1H3,(H,22,23)/b21-13+

InChI Key

ZNBHKGHSVKJTRD-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.